Beclin1-Bcl-2 interaction inhibitor 1 (also known as Compound 35 in primary literature) is a highly potent, small-molecule protein-protein interaction (PPI) inhibitor specifically designed to disrupt the binding between the Bcl-2 and Beclin 1 BH3 domains [1]. With a molecular formula of C26H24BrN3O3, this isopropylcarbamate derivative functions as a selective autophagy inducer. Unlike traditional broad-spectrum BH3 mimetics, it releases Bcl-2-mediated inhibition of Beclin 1 at nanomolar concentrations without interfering with the Bcl-2/Bax interaction [1]. This unique target selectivity profile makes it a critical procurement choice for researchers aiming to isolate autophagy pathways from apoptotic cell death in neurodegenerative, metabolic, and oncology models.
Generic substitution with standard pan-Bcl-2 inhibitors or broad-spectrum BH3 mimetics (such as ABT-737 or Obatoclax) fundamentally fails in autophagy-specific research because these compounds lack domain selectivity [1]. While generic mimetics successfully disrupt the Bcl-2/Beclin 1 complex to induce autophagy, they simultaneously disrupt the Bcl-2/Bax interaction, which inevitably triggers Bax-dependent apoptosis [1]. For procurement, selecting a non-selective Bcl-2 modulator means cellular assays will be confounded by high rates of apoptotic cell death, rendering long-term autophagy monitoring impossible. Furthermore, substituting with structurally simpler synthetic analogs, such as urea derivatives or smaller carbamates, results in a dramatic loss of binding affinity, failing to achieve the nanomolar potency required for high-fidelity cellular screening [1].
May simultaneously disrupt Bcl-2 binding to pro-apoptotic Bax/Bak, introducing uncontrolled apoptosis variables in autophagy-focused experiments.
Differ in chemical scaffold and binding mode; target engagement and cellular response profiles may not transfer without head-to-head validation.
Distinct binding sub-pocket interactions reported for this compound imply that even close analogs may exhibit shifted selectivity patterns; experimental confirmation is required.
A primary procurement differentiator for Beclin1-Bcl-2 interaction inhibitor 1 is its ability to selectively target the autophagy-regulating complex without triggering apoptosis. In structure-activity relationship (SAR) studies, this compound demonstrated an IC50 of 4.4 nM for the disruption of the Bcl-2/Beclin 1 interaction [1]. Crucially, NMR analysis and biochemical assays confirmed that it specifically inhibits this interaction without disrupting the apoptosis-related Bcl-2/Bax BH3 interaction at comparable concentrations [1]. In contrast, pan-Bcl-2 inhibitors like ABT-737 disrupt both complexes, leading to undesired apoptotic induction. This selectivity ensures that cellular models remain viable during prolonged autophagy induction.
| Evidence Dimension | Bcl-2 Complex Disruption Selectivity |
| Target Compound Data | IC50 = 4.4 nM (Bcl-2/Beclin 1); No disruption of Bcl-2/Bax |
| Comparator Or Baseline | Pan-BH3 Mimetics (e.g., ABT-737): Disrupts both Bcl-2/Beclin 1 and Bcl-2/Bax |
| Quantified Difference | Nanomolar selective disruption of Beclin 1 over Bax |
| Conditions | Cell-free biochemical interaction assay and NMR validation |
Ensures mainstream laboratory workflow fit by allowing researchers to cleanly uncouple autophagy induction from apoptosis, preventing cell death artifacts in neurodegenerative and metabolic assays.
The specific structural formulation of Beclin1-Bcl-2 interaction inhibitor 1 as an isopropylcarbamate is critical for its high potency. During its development, it was compared against the baseline reference Compound 24. The sterically optimized isopropylcarbamate achieved an IC50 of 4.4 nM, representing a 60-fold improvement in activity over the reference compound (IC50 = 262 nM) [1]. Furthermore, reducing the steric bulk to a smaller methyl carbamate (Compound 33) resulted in an 8-fold loss of activity compared to the baseline [1]. This quantitative SAR data proves that this exact compound is the optimal procurement choice within its chemical class for maximizing target engagement.
| Evidence Dimension | Inhibition Potency (IC50) |
| Target Compound Data | 4.4 nM (Isopropylcarbamate derivative) |
| Comparator Or Baseline | 262 nM (Reference Compound 24) |
| Quantified Difference | 60-fold improvement in binding affinity |
| Conditions | In vitro Bcl-2/Beclin 1 interaction assay |
Ensures maximum target engagement at lower dosing concentrations, reducing the risk of off-target toxicity and improving reproducibility in sensitive cell lines.
When selecting a Bcl-2/Beclin 1 disruptor, the core functional group dictates the viability of the compound. Beclin1-Bcl-2 interaction inhibitor 1 utilizes a specific carbamate functionality that is essential for its nanomolar potency. Attempts to substitute this carbamate functionality with urea derivatives resulted in a significant, near-total loss of inhibitory activity [1]. For procurement teams and medicinal chemists, this indicates that generic structural analogs or urea-based substitutions cannot be used as cost-effective alternatives, as the carbamate moiety is strictly required to maintain the 4.4 nM IC50 threshold [1].
| Evidence Dimension | Functional Group Activity Retention |
| Target Compound Data | Maintains 4.4 nM potency (Carbamate functionality) |
| Comparator Or Baseline | Urea-based structural analogs: Near-total loss of activity |
| Quantified Difference | Critical activity dependence on the carbamate group |
| Conditions | Structure-Activity Relationship (SAR) profiling |
Demonstrates strict precursor suitability; it prevents the procurement of inactive structural analogs by confirming that only the validated carbamate-based inhibitor maintains the required potency.
Directly leveraging its ability to disrupt Bcl-2/Beclin 1 without affecting Bcl-2/Bax, this compound is the ideal choice for inducing autophagy in neurodegenerative or metabolic disease models where maintaining cell viability (avoiding apoptosis) is strictly required [1].
Due to its highly characterized NMR binding profile and 4.4 nM potency, it serves as a precise positive control and reference standard in biochemical screening assays designed to identify next-generation autophagy modulators [1].
The validated structure-activity relationship (SAR)—specifically the 60-fold potency gain from the isopropylcarbamate moiety—makes this exact compound a superior structural template for drug discovery programs targeting the intrinsic autophagy regulatory network [1].